molecular formula C11H11N3O3 B6116686 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Cat. No.: B6116686
M. Wt: 233.22 g/mol
InChI Key: POZWQJYPVMMEGC-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a nitro group at the 5-position and an ethoxyphenyl group at the 4-position, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole typically involves the condensation of 4-ethoxybenzaldehyde with nitroimidazole under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The imidazole ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-(4-aminophenyl)-5-nitro-1H-imidazole.

    Substitution: Various substituted imidazole derivatives.

    Condensation: Schiff bases with different aldehydes and ketones.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can also bind to metal ions, forming complexes that exhibit unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-5-nitro-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-ethoxyphenyl)-1H-imidazole: Lacks the nitro group at the 5-position.

    5-nitro-1H-imidazole: Lacks the ethoxyphenyl group at the 4-position.

Uniqueness

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is unique due to the presence of both the ethoxyphenyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)10-11(14(15)16)13-7-12-10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZWQJYPVMMEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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